molecular formula C19H18FN3O4 B5082224 1-(4-fluorobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide

1-(4-fluorobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B5082224
M. Wt: 371.4 g/mol
InChI Key: AXFOODBVHRSXCX-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorobenzoyl group, a nitrophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide typically involves a multi-step process:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic substitution reaction using 3-nitroaniline and the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form aniline derivatives.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(4-fluorobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.

    1-(4-methylbenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide: Similar structure with a methyl group instead of a fluorine atom.

    1-(4-bromobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

1-(4-fluorobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(3-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c20-15-6-4-14(5-7-15)19(25)22-10-8-13(9-11-22)18(24)21-16-2-1-3-17(12-16)23(26)27/h1-7,12-13H,8-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFOODBVHRSXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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